molecular formula C14H15FN4O2 B2527692 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2309313-51-5

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2527692
CAS No.: 2309313-51-5
M. Wt: 290.298
InChI Key: MMZVJFJCOHQOBW-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a substituted azetidine ring linked via a methyl group. The azetidine moiety is functionalized with a 3-fluoro-4-methoxybenzoyl group, which introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents. Such structural attributes are critical for modulating biological activity, solubility, and metabolic stability. The compound’s unique scaffold positions it as a candidate for diverse applications, including pharmaceuticals (e.g., antifungal or anticancer agents) or agrochemicals, depending on substituent-driven interactions with biological targets .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-21-13-3-2-11(4-12(13)15)14(20)18-5-10(6-18)7-19-9-16-8-17-19/h2-4,8-10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZVJFJCOHQOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 3-fluoro-4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the Azetidine and Triazole Rings: The final step involves the coupling of the azetidine and triazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Structural Features:

Comparison Table:

Compound Name Substituents/Functional Groups Molecular Weight Biological Activity/Application Evidence Source
Target Compound 3-Fluoro-4-methoxybenzoyl-azetidinylmethyl ~336.3 (est.) Not explicitly reported; inferred from analogues -
1-[(Azetidin-3-yl)Methyl]-1H-1,2,4-Triazole Dihydrochloride Unsubstituted azetidine 211.09 Intermediate for further derivatization
Flusilazole Bis(4-fluorophenyl)methylsilyl 315.39 Fungicide (inhibits ergosterol synthesis)
Epoxiconazole Oxirane-linked chlorophenyl/fluorophenyl groups 329.8 Agricultural fungicide
1-(4-Fluorophenyl)-3-Methyl-1H-1,2,4-Triazole 4-Fluorophenyl, methyl 178.24 Potential anti-inflammatory/antimicrobial
1-(Diarylmethyl)-1H-1,2,4-Triazoles (e.g., Compound 16e) Diarylmethyl (e.g., 3,4,5-trimethoxyphenyl) ~350–400 Anti-mitotic (breast cancer)

Physicochemical Properties

  • Solubility : The methoxy group in the target compound likely improves water solubility compared to Persulon’s trifluoromethyl group or flusilazole’s lipophilic silyl group .
  • Metabolic Stability : The azetidine ring may reduce metabolic degradation compared to open-chain analogues (e.g., 1-(4-fluorophenyl)-3-methyl-1H-1,2,4-triazole) by hindering cytochrome P450 oxidation .

Biological Activity

The compound 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a novel derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological profile of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FN5O3C_{18}H_{20}FN_{5}O_{3} with a molecular weight of approximately 373.4 g/mol. The structure comprises an azetidine ring, a triazole moiety, and a fluorinated benzoyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing signal transduction pathways.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. For instance:

  • A study reported that compounds with similar structures displayed minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, significantly outperforming traditional antifungals like fluconazole .
CompoundMIC (μg/mL)Comparison
This compoundTBDTBD
Fluconazole256Reference

Antibacterial Activity

The compound's antibacterial potential has also been explored:

  • In vitro studies demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Compounds derived from the 1H-1,2,4-triazole framework showed MIC values ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Emerging research suggests that triazole derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells:

  • A derivative was shown to inhibit tumor growth in preclinical models through mechanisms involving cell cycle arrest and apoptosis induction .

Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal efficacy of various triazole derivatives against clinical isolates of Candida species. The results indicated that specific substitutions on the triazole ring enhanced antifungal potency significantly compared to established treatments.

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of triazole derivatives against resistant bacterial strains. The findings revealed that certain modifications to the azetidine ring improved activity against multidrug-resistant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • The compound’s synthesis involves multi-step protocols, including click chemistry (azide-alkyne cycloaddition) and Suzuki coupling for aryl group incorporation. Key steps include:

  • Azetidine ring functionalization : Reacting 3-azidoazetidine derivatives with 3-fluoro-4-methoxybenzoyl chloride under anhydrous conditions (DMF, 0–5°C, 12–24 hours) .
  • Triazole formation : Cu(I)-catalyzed cycloaddition with propargyl derivatives (e.g., 1H-1,2,4-triazole-propargyl ether) at 60°C for 6–8 hours, yielding ~65–75% .
  • Yield optimization : Use continuous-flow reactors (e.g., 2nd generation processes) to enhance efficiency and reduce side reactions .

Q. Which analytical methods are most reliable for characterizing purity and structural confirmation?

  • HPLC : Monitor reaction progress with C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
  • Spectroscopy :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for verifying substituent positions (e.g., azetidine methyl protons at δ 3.2–3.5 ppm; triazole protons at δ 8.1–8.3 ppm) .
  • IR : Confirm carbonyl (C=O) stretching at ~1680–1700 cm1^{-1} and triazole ring vibrations at 1450–1500 cm1^{-1} .
    • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 348.12) .

Q. How do solvent and catalyst choices influence regioselectivity during triazole formation?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products. Switch to THF or dichloromethane for better control of regioselectivity .
  • Catalysts : Cu(I) (e.g., CuBr) favors 1,4-disubstituted triazoles. For 1,5-regioisomers, use Ru-based catalysts .

Advanced Research Questions

Q. What crystallographic insights reveal steric and electronic effects of the azetidine-triazole scaffold?

  • Dihedral angles : X-ray diffraction shows a ~45° angle between the triazole ring and benzoyl group, indicating steric hindrance that may limit binding to flat enzymatic pockets .
  • Hydrogen bonding : The azetidine N-atom participates in H-bonding with water molecules in the crystal lattice, influencing solubility .
  • Software : Refinement via SHELXL (for small molecules) or SHELXE (macromolecular phasing) ensures accurate electron density mapping .

Q. How can computational models (DFT, molecular docking) predict biological activity?

  • DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. For this compound, a gap of ~4.2 eV suggests moderate electrophilicity .
  • Docking : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic stability. The fluorophenyl group shows strong hydrophobic contacts with active-site residues .

Q. What structure-activity relationships (SAR) guide derivative design for enhanced antimicrobial activity?

  • Key modifications :

  • Azetidine substitution : Replacing the methyl group with pyrrolidone (as in ) increases bioavailability (logP reduction from 2.8 to 1.9) .
  • Triazole position : 1,2,4-triazole derivatives show better Gram-positive bacterial inhibition (MIC 8 µg/mL) compared to 1,2,3-triazoles (MIC >32 µg/mL) .
    • Fluorine impact : The 3-fluoro-4-methoxy group enhances membrane permeability via lipophilicity (clogP ~2.5) .

Q. How do reaction conditions affect scalability in continuous-flow vs. batch synthesis?

  • Batch synthesis : Yields ~60–70% but requires 24+ hours. Challenges include heat dissipation and byproduct accumulation .
  • Continuous-flow : Achieves >85% yield in 2 hours via precise temperature control (60°C) and reagent mixing. Optimal parameters:

ParameterValue
Flow rate0.5 mL/min
Residence time10 min
Catalyst loading5 mol% Cu(I)

Q. What toxicity mechanisms are observed in in vitro assays, and how can they be mitigated?

  • Cytotoxicity : IC50_{50} values of ~50 µM in HepG2 cells suggest moderate hepatotoxicity. Mitigation: Introduce polar groups (e.g., hydroxyls) to reduce metabolic activation .
  • Genotoxicity : Ames test negative for mutagenicity, but micronucleus assays indicate chromosomal aberrations at high doses (>100 µM) .

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